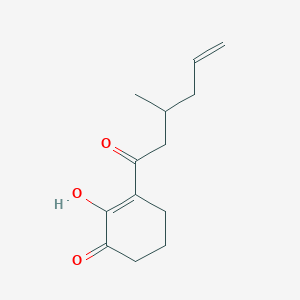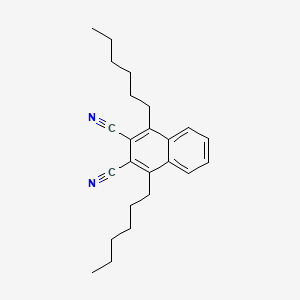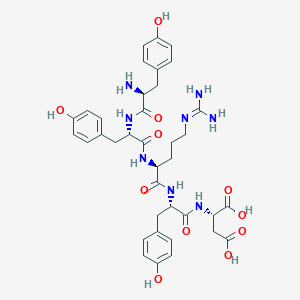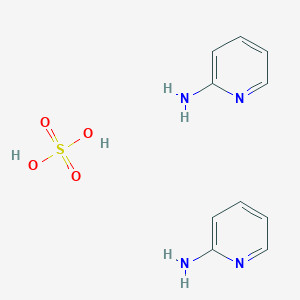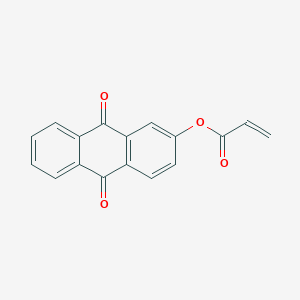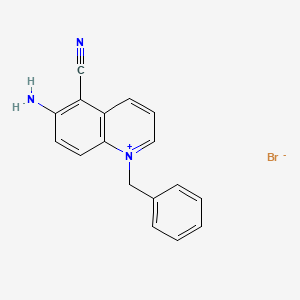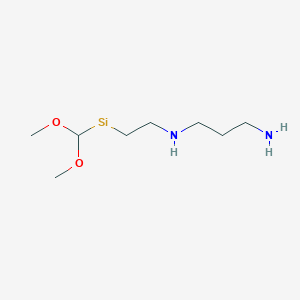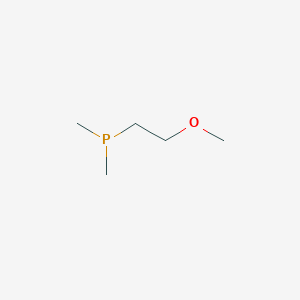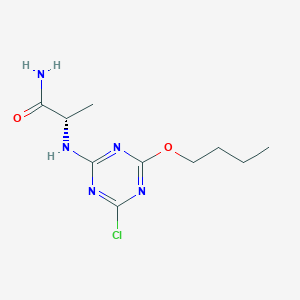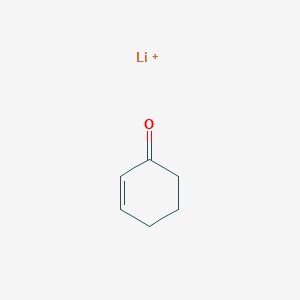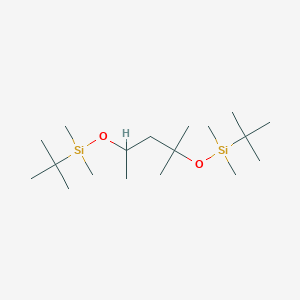
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- is a silicon-containing organic compound with the molecular formula C15H36O2Si2. It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- typically involves the reaction of organosilicon compounds with diols or other oxygen-containing compounds. One common method includes the reaction of trimethylsilyl chloride with diethylene glycol under anhydrous conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silicon-containing molecules.
Substitution: Halogenated silicon compounds.
Scientific Research Applications
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound can form stable interactions with biological molecules, making it useful in drug delivery and other biomedical applications. The compound’s reactivity also allows it to participate in various chemical reactions, facilitating its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
- Diethylene glycol, bistrimethylsilyl ether
- Trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane
Uniqueness
4,8-Dioxa-3,9-disilaundecane, 2,2,3,3,5,5,7,9,9,10,10-undecamethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, from organic synthesis to industrial production. The presence of multiple silicon and oxygen atoms within the molecule allows for versatile chemical modifications, enhancing its utility in various fields.
Properties
CAS No. |
193811-84-6 |
|---|---|
Molecular Formula |
C18H42O2Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42O2Si2/c1-15(19-21(10,11)16(2,3)4)14-18(8,9)20-22(12,13)17(5,6)7/h15H,14H2,1-13H3 |
InChI Key |
NMESPDRHQWNGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
